

# The Architecture of Asymmetry: A Technical Guide to Vaulted Biaryl Ligands in Catalysis

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In the intricate world of asymmetric synthesis, where the precise three-dimensional arrangement of atoms can mean the difference between a life-saving therapeutic and an inert or even harmful compound, the design of chiral ligands is paramount. Among the pantheon of privileged ligand scaffolds, vaulted biaryl ligands have emerged as a powerful class of molecules, enabling remarkable levels of stereocontrol in a wide array of chemical transformations. This in-depth guide provides a comprehensive overview of these unique ligands, from their rational design and synthesis to their diverse applications and the mechanistic principles that underpin their success.

## Beyond BINOL: The Genesis of the Vaulted Biaryl Concept

The development of vaulted biaryl ligands, most notably VANOL and VAPOL, was born from a simple yet insightful observation of the widely used BINOL (1,1'-bi-2-naphthol) ligand.<sup>[1]</sup> While BINOL has proven to be a workhorse in asymmetric catalysis, its structural geometry places the bulk of the chiral information on the side of the chiral axis opposite to the metal's active site.<sup>[1]</sup> The "vaulted" biaryl design philosophy sought to reorient this chirality, creating a more encapsulating and influential chiral environment directly around the catalytic center.<sup>[1]</sup>

By "vaulting" the annulated benzene rings forward, ligands like VANOL (vaulted binaphthol) and VAPOL (vaulted biphenanthrol) create a deep, sterically defined chiral pocket.<sup>[1][2]</sup> This

structural feature is key to their ability to enforce high levels of enantioselectivity in catalytic reactions.

Figure 1: A comparison of the "linear" structure of BINOL with the "vaulted" architectures of VANOL and VAPOL, which create a more defined chiral pocket.

The dihedral angle between the two aryl groups in vaulted biaryls is typically less than  $90^\circ$ , resulting in a cisoid conformation in the solid state.[2][3] This contrasts with BINOL, which often adopts a transoid conformation with dihedral angles greater than  $90^\circ$ . [3] Furthermore, crystal structures of VAPOL have revealed a lack of the classical hydrogen-bonding motifs often observed in BINOL, highlighting a fundamental difference in their solid-state behavior.[4]

## Synthesis of Vaulted Biaryl Ligands: Crafting the Chiral Architecture

The synthesis of vaulted biaryl ligands, while intricate, has been refined to allow for scalable production. Several synthetic strategies have been developed, with the choice of method often depending on the desired scale and the specific derivative being targeted.

### Key Synthetic Approaches

- **Benzannulation of Carbene Complexes:** An early route to VAPOL involved the benzannulation of a 1-naphthylcarbene complex with phenylacetylene. While effective, the use of a chromium carbene complex can be a drawback for large-scale synthesis due to the cost and toxicity of the metal.[2]
- **Snieckus Phenol Synthesis:** To circumvent the use of chromium, a route involving the annulation of a naphthalene carboxamide via the Snieckus methodology has been developed.[5] This approach offers a more practical alternative for the synthesis of VAPOL derivatives.[5]
- **Cycloaddition/Electrocyclization Cascade:** A highly efficient and scalable synthesis of both VANOL and VAPOL utilizes a cycloaddition/electrocyclic ring-opening/electrocyclic ring closure/tautomerization cascade.[6] This one-step route provides the monomeric precursors for the final oxidative coupling.

- Dienone-Phenol Rearrangement: A succinct synthesis of VANOL has been reported that employs a dienone-phenol rearrangement of a 4-aryl-1-tetralenone generated in situ.[7]

## Oxidative Coupling and Resolution

A crucial step in the synthesis of both VANOL and VAPOL is the oxidative coupling of the corresponding phenolic monomers to form the biaryl linkage. This is often achieved by heating in the presence of air. The resulting racemic mixture of the ligand must then be resolved to obtain the enantiopure forms.

Classical resolution methods involving the formation of diastereomeric salts with chiral resolving agents like (-)-cinchonidine have been employed. More recently, deracemization procedures using a copper(II) complex of (-)-sparteine have proven to be a convenient method for obtaining optically pure ligands on a laboratory scale.[7] An alternative resolution method has also been developed using borate esters of quinine and quinidine, which is particularly relevant given the rising cost of sparteine.[8]

## Step-by-Step Synthesis of (S)-7,7'-dimethyl-VAPOL via Snieckus Annulation

The following is a representative, detailed protocol for the synthesis of a VAPOL derivative, illustrating the practical steps involved.

### Step 1: Synthesis of the Phenanthrol Monomer

- To a solution of the appropriate naphthalene carboxamide in THF at -78 °C is added s-BuLi.
- The resulting solution is stirred at -78 °C for 1 hour.
- Allyl bromide is added, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
- The reaction is quenched with saturated aqueous NH<sub>4</sub>Cl and extracted with ether. The organic layers are dried and concentrated.
- The crude product is purified by flash chromatography to yield the ortho-allylated amide.

- This amide is then dissolved in THF at -78 °C, and MeLi is added.
- The reaction is allowed to warm to room temperature and stirred for 12 hours.
- The reaction is quenched with 1 M HCl and extracted with ether. The organic layers are dried and concentrated.
- The crude product is purified by flash chromatography to yield the 2-phenyl-4-phenanthrol monomer.

#### Step 2: Oxidative Dimerization

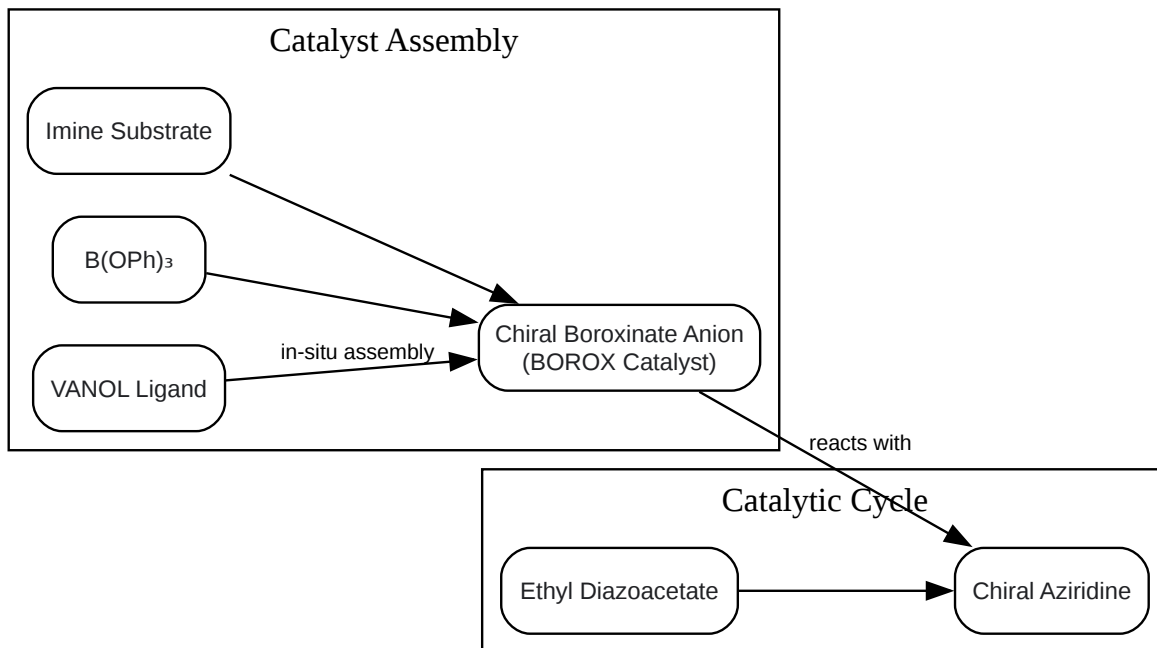
- The phenanthrol monomer is placed in an Erlenmeyer flask and heated to 185 °C in the presence of air for 20 hours.
- The resulting dark solid is extracted with an appropriate solvent and purified by silica gel chromatography to give the racemic 7,7'-dimethylVAPOL.

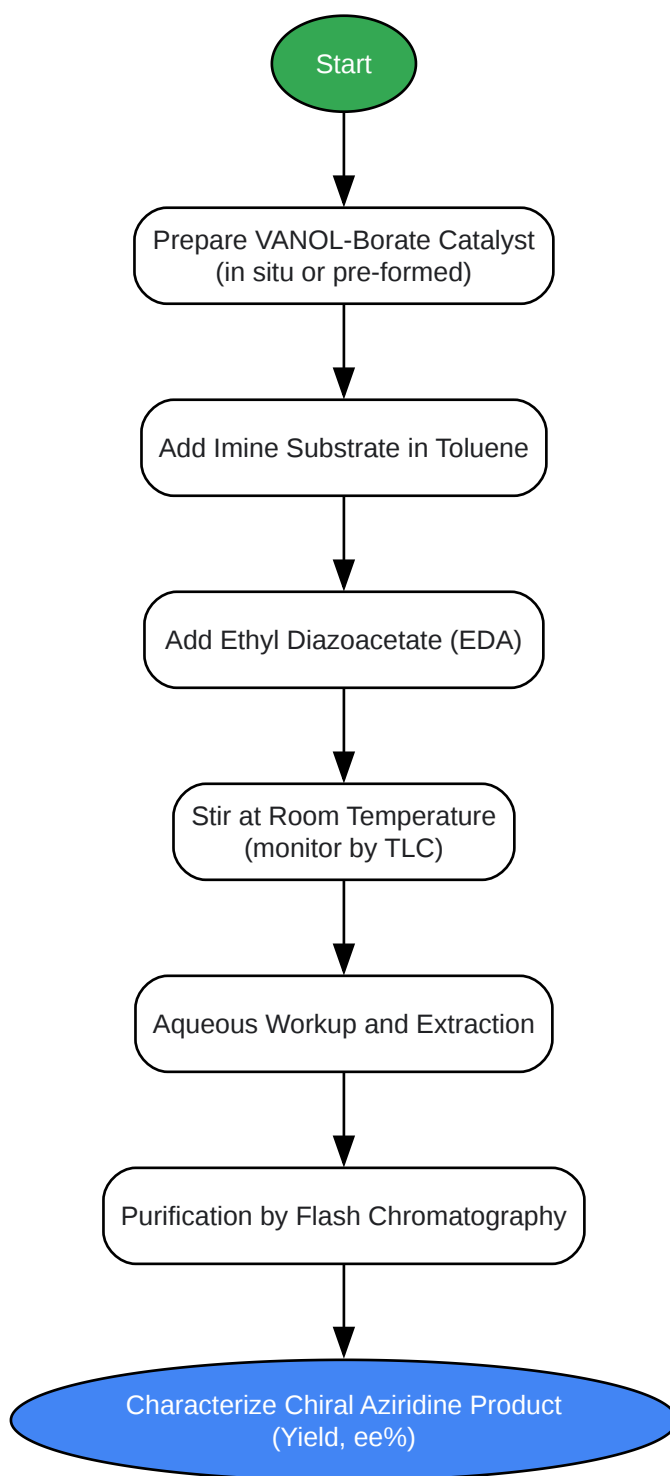
#### Step 3: Deracemization

- A Cu(II)-(-)-sparteine complex is generated in situ by the ultrasonic treatment of CuCl with (-)-sparteine in the presence of air.
- The racemic 7,7'-dimethylVAPOL is added to the copper complex solution under an inert atmosphere.
- After 24 hours, the ligand is purified by chromatography on silica gel to give (S)-7,7'-dimethylVAPOL with high enantiomeric excess.

## Mechanism of Action: Enforcing Stereochemistry

The remarkable stereoselectivity achieved with vaulted biaryl ligands stems from their ability to create a highly organized and sterically demanding chiral environment around the metal center. This is particularly well-illustrated in the case of boron-mediated asymmetric aziridination reactions, which proceed through the formation of a chiral polyborate catalyst, often referred to as a "BOROX" catalyst.<sup>[7]</sup>





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